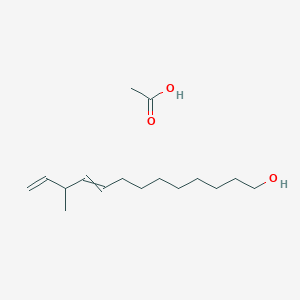
Acetic acid;11-methyltrideca-9,12-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;11-methyltrideca-9,12-dien-1-ol is a chemical compound with a unique structure that combines the properties of acetic acid and a long-chain alcohol with multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;11-methyltrideca-9,12-dien-1-ol typically involves the esterification of acetic acid with 11-methyltrideca-9,12-dien-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;11-methyltrideca-9,12-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carboxylic acid.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Acetic acid;11-methyltrideca-9,12-dien-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;11-methyltrideca-9,12-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The presence of double bonds and the hydroxyl group allows for diverse chemical interactions, which can modulate the activity of biological molecules .
Comparison with Similar Compounds
Similar Compounds
Acetic acid;11-methyltrideca-9,12-dien-1-one: Similar structure but with a ketone group instead of an alcohol.
Acetic acid;11-methyltrideca-9,12-dien-1-amine: Similar structure but with an amine group instead of an alcohol.
Uniqueness
Acetic acid;11-methyltrideca-9,12-dien-1-ol is unique due to the presence of both acetic acid and a long-chain alcohol with multiple double bonds. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
73512-32-0 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
acetic acid;11-methyltrideca-9,12-dien-1-ol |
InChI |
InChI=1S/C14H26O.C2H4O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15;1-2(3)4/h3,10,12,14-15H,1,4-9,11,13H2,2H3;1H3,(H,3,4) |
InChI Key |
ZHZORGVKQAXTAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C=CCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















